9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[47]dodecane is a complex organic compound characterized by its unique spiro structure, which includes oxygen, nitrogen, and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a silicon-containing compound with an amine and an alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,6,12-Tetraoxa-9-aza-9-methyl-5-germaspiro[4.7]dodecane: Similar structure but contains germanium instead of silicon.
9-Methyl-2,2,3,3-tetrakis(trifluoromethyl)-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane: Contains additional trifluoromethyl groups.
Uniqueness
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane is unique due to its specific combination of oxygen, nitrogen, and silicon atoms in a spiro structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
90704-78-2 |
---|---|
Molekularformel |
C7H15NO4Si |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
9-methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane |
InChI |
InChI=1S/C7H15NO4Si/c1-8-2-4-9-13(10-5-3-8)11-6-7-12-13/h2-7H2,1H3 |
InChI-Schlüssel |
CLCRRWOHAOIOCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCO[Si]2(OCC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.